4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane];hydroiodide
Overview
Description
4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,1’-cyclohexane];hydroiodide is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a spiro junction between a benzothiolo and a pyrimidine ring system, with an ethylsulfanyl group attached. The hydroiodide form indicates the presence of an iodide ion in the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,1’-cyclohexane];hydroiodide typically involves multiple steps. One common method involves the reaction of a benzothiolo derivative with a pyrimidine precursor under specific conditions. The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,1’-cyclohexane];hydroiodide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the spiro structure or the benzothiolo ring.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,1’-cyclohexane];hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,1’-cyclohexane];hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can form covalent bonds with active sites, while the spiro structure provides stability and specificity. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethylsulfanyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidin-3-ium-2,1’-cyclohexane]
- 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
Uniqueness
4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,1’-cyclohexane];hydroiodide is unique due to its specific spiro structure and the presence of the ethylsulfanyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane];hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2S2.HI/c1-2-20-15-14-12-8-4-5-9-13(12)21-16(14)19-17(18-15)10-6-3-7-11-17;/h19H,2-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFKIPGQBVZYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCCCC2)NC3=C1C4=C(S3)CCCC4.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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